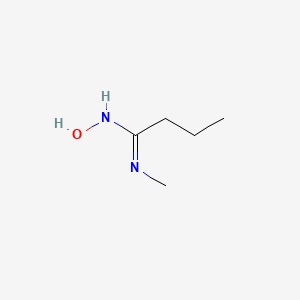
Butanimidamide, N-hydroxy-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanimidamide, N-hydroxy-N’-methyl- is an organic compound with the molecular formula C5H12N2O It is a derivative of butanamide, featuring an N-hydroxy and N’-methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanimidamide, N-hydroxy-N’-methyl- can be synthesized through the condensation of butanamide with hydroxylamine and methylamine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction is carried out at a moderate temperature, usually around 60-80°C, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Butanimidamide, N-hydroxy-N’-methyl- may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanimidamide, N-hydroxy-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanimidamide, N-hydroxy-N’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanimidamide, N-hydroxy-N’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Butanimidamide: The parent compound without the N-hydroxy and N’-methyl substitutions.
Butyramidoxime: A related compound with similar functional groups.
N-Hydroxybutanimidamide: Another derivative with an N-hydroxy substitution.
Uniqueness
Butanimidamide, N-hydroxy-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62626-14-6 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N-hydroxy-N'-methylbutanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5(6-2)7-8/h8H,3-4H2,1-2H3,(H,6,7) |
InChI Key |
AHBPRXMWQSMZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NC)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















